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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

Cat. No.: B1347179 Get Quote

An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-5-
hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine derivative. The

information is compiled from computational and experimental data available in public

databases and scientific literature, presented in a structured format for ease of reference and

use in research and development settings.

Chemical Identity and Structure
1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic

acid (RNA). It is characterized by methyl groups at positions 1 and 3 of the pyrimidine ring and

a hydroxyl group at position 5.

IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[1]

Molecular Formula: C₆H₈N₂O₃[1]

SMILES:CN1C=C(C(=O)N(C1=O)C)O[1]

InChIKey:YUAQZUMPJSCOHF-UHFFFAOYSA-N[1]
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Physicochemical Data
The following tables summarize the key physicochemical properties of 1,3-Dimethyl-5-
hydroxyuracil. Data is sourced from computational predictions and available experimental

information.

Table 1: General and Computed Properties

Property Value Source

Molecular Weight 156.14 g/mol [1]

Monoisotopic Mass 156.05349212 Da [1]

CAS Number 20406-86-4, 408335-42-2 [1]

Computed LogP (XLogP3) -0.8 [1]

Topological Polar Surface Area 60.9 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 4 [1]

| Rotatable Bond Count | 0 |[1] |

Table 2: Experimental Data
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Property Value Notes

Physical State Solid (predicted)
Based on related uracil
derivatives.[2]

Melting Point Data not available

The related compound 1,3-

Dimethyluracil has a melting

point of 119-122 °C.

Boiling Point Data not available
Likely to decompose at high

temperatures.

Solubility Data not available

Uracil derivatives often exhibit

slight solubility in polar organic

solvents like DMSO and

methanol.[3]

| pKa | Data not available | The hydroxyl group at position 5 is expected to be acidic. |

Spectroscopic Data
While specific experimental spectra for 1,3-Dimethyl-5-hydroxyuracil are not widely

published, typical spectral characteristics can be anticipated based on its structure and data

from similar compounds. Spectroscopic data may be available from commercial suppliers.[4]

¹H-NMR: Expected signals would include two singlets for the N-methyl protons and a singlet

for the vinylic proton at C6. The hydroxyl proton signal may be broad and its chemical shift

dependent on solvent and concentration. For the related compound 5-hydroxymethyluracil,

¹H-NMR peaks for N-H protons were observed at 10.66 and 7.20 ppm in DMSO-d₆.[5]

¹³C-NMR: Signals for the two carbonyl carbons (C2 and C4), the two N-methyl carbons, and

the two sp² carbons of the pyrimidine ring (C5 and C6) are expected. For 5-

hydroxymethyluracil, carbonyl carbon signals were observed around 164.31 and 151.85

ppm.[5]

UV-Vis Spectroscopy: Uracil and its derivatives typically exhibit strong absorption in the UV

range between 250-280 nm, corresponding to π-π* transitions within the pyrimidine ring.[6]

The absorption maximum can be influenced by the solvent. For instance, the related
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compound 5-hydroxymethyluracil has a calculated absorption maximum of 252.24 nm in

DMSO.[5]

Experimental Protocols
The determination of the physicochemical properties of a compound like 1,3-Dimethyl-5-
hydroxyuracil follows standard laboratory procedures.

4.1 Melting Point Determination The melting point is determined using a capillary melting point

apparatus.

A small, dry sample of the crystalline compound is packed into a capillary tube.

The tube is placed in the heating block of the apparatus.

The temperature is increased gradually.

The temperature range from the point at which the first drop of liquid appears to the point at

which the entire sample has melted is recorded as the melting point range.

4.2 Solubility Assessment (Shake-Flask Method) This method determines the equilibrium

solubility of a compound in a specific solvent.

An excess amount of the solid compound is added to a known volume of the solvent (e.g.,

water, ethanol, DMSO) in a sealed flask.

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to

ensure equilibrium is reached.

The suspension is filtered to remove undissolved solid.

The concentration of the dissolved compound in the filtrate is quantified using a suitable

analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

4.3 pKa Determination (Spectrophotometric Method) This method is suitable for compounds

with a chromophore that changes with ionization state.
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A series of buffer solutions with known pH values are prepared.

A constant concentration of 1,3-Dimethyl-5-hydroxyuracil is added to each buffer solution.

The UV-Vis absorption spectrum is recorded for each solution.

Changes in the absorbance at a specific wavelength are plotted against pH.

The pKa is determined as the pH at which the concentrations of the ionized and non-ionized

forms are equal, typically found at the midpoint of the sigmoidal curve.

4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information

about the molecular structure.

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in an NMR tube.

The spectrum is acquired on an NMR spectrometer (e.g., 400 or 600 MHz).

¹H and ¹³C NMR spectra are processed to determine chemical shifts, coupling constants,

and integration, which helps in confirming the structure.

Visualizations
The following diagrams illustrate the logical relationships of the compound's properties and a

typical experimental workflow for its characterization.

Caption: Key physicochemical and structural descriptors of 1,3-Dimethyl-5-hydroxyuracil.
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Caption: General experimental workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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